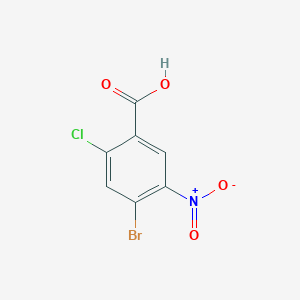

4-Bromo-2-chloro-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-chloro-5-nitrobenzoic acid is a multi-substituted aromatic compound characterized by the presence of bromine, chlorine, and nitro groups on a benzoic acid framework. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives. This involves the sequential introduction of bromine and chlorine using appropriate halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst.

Nitration: The nitro group is introduced through nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to avoid over-nitration.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.

Continuous Flow Process: Some modern industrial processes utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution Reactions: The halogen atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: 4-Bromo-2-chloro-5-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-5-nitrobenzoic acid finds applications in several scientific research areas:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is utilized in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.

Oxidative Stress: The presence of nitro and halogen groups can induce oxidative stress in cells, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-nitrobenzoic acid: Lacks the bromine atom.

5-Bromo-4-chloro-2-nitrobenzoic acid: Similar structure but with different positions of the halogen atoms.

4-Bromo-2-chlorobenzoic acid: Lacks the nitro group.

Uniqueness: 4-Bromo-2-chloro-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic properties, making it a versatile compound in organic synthesis.

Biologische Aktivität

4-Bromo-2-chloro-5-nitrobenzoic acid (CAS Number: 1157393-80-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3BrClNO4

- Molecular Weight : 280.46 g/mol

- Density : 2.0 ± 0.1 g/cm³

- Boiling Point : 354.9 ± 42.0 °C

- Flash Point : 168.5 ± 27.9 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various biological assays.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. A study demonstrated that similar nitro-substituted benzoic acids possess significant antibacterial properties against various strains of bacteria, suggesting that the nitro group may enhance the compound's efficacy against microbial pathogens .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes by this compound. For instance, studies have shown that related compounds can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair . The exact mechanism by which this compound inhibits these enzymes remains to be fully elucidated but may involve competitive inhibition at the active site.

Potential as a Therapeutic Agent

The compound's structural characteristics suggest potential applications in drug development, particularly as a precursor in synthesizing therapeutic agents targeting various diseases, including cancer and diabetes. For example, it has been noted as an intermediate in the synthesis of SGLT2 inhibitors, which are currently being explored for diabetes treatment .

Case Studies and Research Findings

- Antibacterial Activity : A comparative study on nitrobenzoic acids showed that compounds with halogen substitutions exhibited enhanced antibacterial effects compared to their non-halogenated counterparts. Specifically, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .

- Inhibition of MMPs : In vitro studies indicated that derivatives of nitrobenzoic acids could inhibit MMP-9 activity by disrupting its catalytic function, which is crucial for tumor invasion and metastasis. The inhibition was assessed using gelatin zymography, revealing a dose-dependent response to increasing concentrations of the compound .

- Synthesis and Scale-Up : The industrial synthesis of related compounds has been developed to enhance yield and reduce costs, showcasing the practical applicability of these compounds in pharmaceutical manufacturing . This scalability is essential for ensuring that promising compounds can be produced in sufficient quantities for clinical trials.

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZVBRCIKXICMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.